Manoalide

Description

Properties

IUPAC Name |

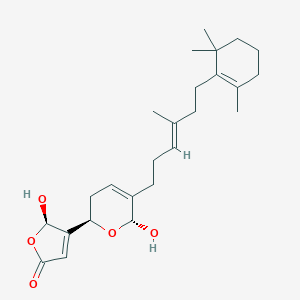

(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJIDQWRRLDGDB-CPIXEKRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028174 | |

| Record name | Manoalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75088-80-1 | |

| Record name | Manoalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75088-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manoalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manoalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANOALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Bioactivity of Manoalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoalide, a sesterterpenoid first isolated from the marine sponge Luffariella variabilis in 1980, has garnered significant attention in the scientific community for its potent anti-inflammatory and analgesic properties.[1] This technical guide provides an in-depth overview of the discovery, chemical properties, and biological activities of this compound, with a primary focus on its mechanism of action as a phospholipase A2 (PLA2) inhibitor. Detailed experimental protocols for its isolation and for assessing its inhibitory activity are presented, alongside a compilation of quantitative data and visualizations of its key signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this marine natural product.

Introduction

Marine sponges are a prolific source of novel bioactive compounds with potential applications in medicine.[2] Luffariella variabilis, a sponge found in the Western Pacific, produces a variety of secondary metabolites, with this compound being one of the most significant.[3] this compound's anti-inflammatory effects are primarily attributed to its irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][4] By blocking PLA2, this compound effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[4] Beyond its anti-inflammatory properties, this compound has also been shown to exhibit a range of other biological activities, including calcium channel blocking and anticancer effects.[5]

Chemical and Physical Properties

This compound (C₂₅H₃₆O₅) is a sesterterpenoid characterized by a complex chemical structure featuring a γ-hydroxybutenolide, an α-hydroxydihydropyran, and a trimethylcyclohexenyl ring system.[6][7] These functional groups are crucial for its biological activity, particularly the irreversible binding to lysine residues on PLA2.[1][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆O₅ | [5] |

| Molecular Weight | 416.55 g/mol | [5] |

| Appearance | Pale yellow oil | [8] |

| CAS Number | 75088-80-1 | [5] |

Isolation and Purification

The isolation of this compound from Luffariella variabilis typically involves solvent extraction followed by a series of chromatographic separations. The yield of this compound can vary depending on the specific collection site and season but is generally found in significant quantities.

Table 2: Yield of this compound from Luffariella variabilis

| Source Location | Yield (mg/g dry weight) | Reference |

| Great Barrier Reef, Australia | 15-20 | [3] |

Experimental Protocol: Isolation and Purification of this compound

This protocol is a representative example based on commonly employed methods for the isolation of natural products from marine sponges.

Materials:

-

Frozen or fresh Luffariella variabilis sponge tissue

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Chop the sponge material (e.g., 500 g wet weight) into small pieces and soak in a 1:1 mixture of MeOH:CH₂Cl₂ (e.g., 2 L) at room temperature for 24-48 hours.

-

Filter the extract and repeat the extraction process on the sponge residue two more times.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.

-

-

Solvent Partitioning:

-

Perform a liquid-liquid extraction of the aqueous suspension with an equal volume of hexane to remove nonpolar lipids. Discard the hexane layer.

-

Subsequently, extract the aqueous layer with an equal volume of EtOAc.

-

Collect the EtOAc layer, which contains this compound, and dry it over anhydrous sodium sulfate.

-

Concentrate the dried EtOAc extract in vacuo to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Pre-adsorb the crude EtOAc extract onto a small amount of silica gel.

-

Pack a glass column with silica gel in hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 9:1, 8:2, 7:3 hexane:EtOAc).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with UV light and/or an appropriate staining reagent.

-

Combine fractions containing this compound based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the this compound-containing fractions by reversed-phase HPLC on a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as 80:20 MeOH:H₂O.

-

Monitor the elution profile with a UV detector at a wavelength of approximately 220 nm.

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

Biological Activity: Phospholipase A2 Inhibition

The primary mechanism of this compound's anti-inflammatory action is the irreversible inhibition of phospholipase A2 (PLA2). This inhibition occurs through the covalent modification of lysine residues on the enzyme.[1][6] The potency of this compound as a PLA2 inhibitor varies depending on the source of the enzyme.

Table 3: IC₅₀ Values of this compound for Phospholipase A₂ Inhibition

| Enzyme Source | IC₅₀ (µM) | Reference |

| Bee Venom (Apis mellifera) | ~0.12 | [9] |

| Cobra Venom (Naja naja) | ~1.9 | [9] |

| Rattlesnake Venom (Crotalus atrox) | ~0.7 | [9] |

| Porcine Pancreas | ~30 | [9] |

| Human Synovial Fluid | - | [8] |

| Macrophage-like P388D1 cells | 16 | [2] |

Experimental Protocol: Phospholipase A₂ Inhibition Assay (Radiometric Method)

This protocol is a representative example of a radiometric assay used to determine the inhibitory activity of compounds against PLA2.

Materials:

-

Purified PLA2 enzyme (e.g., from bee venom)

-

Radiolabeled substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine

-

Unlabeled 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Calcium chloride (CaCl₂)

-

Bovine serum albumin (BSA)

-

This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of the unlabeled phospholipid substrate in a suitable organic solvent.

-

Add a known amount of the radiolabeled substrate to the unlabeled stock to achieve a desired specific activity.

-

Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in the assay buffer containing CaCl₂ and BSA by sonication to form small unilamellar vesicles.

-

-

Enzyme Inhibition:

-

In a reaction tube, pre-incubate the PLA2 enzyme with various concentrations of this compound (or the vehicle control) in the assay buffer for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the prepared substrate vesicles to the pre-incubated enzyme-inhibitor mixture.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes) during which the enzyme is in the linear range of activity.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

-

Add water and heptane to induce phase separation. The released radiolabeled arachidonic acid will partition into the upper organic phase.

-

-

Quantification:

-

Transfer an aliquot of the upper organic phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PLA2 inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

-

Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects extend beyond simple PLA2 inhibition, impacting downstream signaling cascades.

Inhibition of the Arachidonic Acid Cascade

By inhibiting PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids. This is the rate-limiting step in the arachidonic acid cascade. Consequently, the synthesis of pro-inflammatory eicosanoids, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway), is significantly reduced.[4]

Modulation of the NLRP3 Inflammasome

Recent studies have revealed that this compound can also inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition appears to be independent of its effects on PLA2 and involves direct binding to the NLRP3 protein, preventing the assembly of the inflammasome complex. This discovery opens up new avenues for understanding the multifaceted anti-inflammatory properties of this compound.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes key spectroscopic data for this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals/Bands | Reference |

| ¹H NMR | CDCl₃ | δ (ppm): 7.17 (s), 6.13 (s), 5.12 (t, J=7.0 Hz), 4.78 (m), 4.41 (m), 2.0-1.0 (m), 0.96 (s), 0.86 (s) | [1][10] |

| ¹³C NMR | CDCl₃ | δ (ppm): 173.5, 149.9, 140.2, 131.4, 124.3, 119.8, 98.2, 80.1, 77.2, 65.4, 39.7, 35.0, 31.9, 28.3, 27.5, 26.8, 22.7, 19.7, 16.0 | [11] |

| IR (Infrared) | Film | ν (cm⁻¹): 3400 (O-H), 1760 (γ-lactone C=O), 1680 (C=C) | [12][13][14] |

| MS (Mass Spec) | ESI | m/z: 417 [M+H]⁺, 439 [M+Na]⁺ | [5][15] |

| UV-Vis | MeOH | λmax (nm): 220 | [3] |

Conclusion

This compound, a sesterterpenoid derived from the marine sponge Luffariella variabilis, stands out as a potent and well-characterized inhibitor of phospholipase A2. Its ability to irreversibly block this critical enzyme in the inflammatory cascade underscores its significant therapeutic potential as an anti-inflammatory and analgesic agent. Furthermore, its newly discovered role in modulating the NLRP3 inflammasome pathway suggests a broader mechanism of action that warrants further investigation. The detailed protocols and compiled data in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic capacity of this compound and its analogues. The continued study of this fascinating marine natural product holds promise for the development of novel treatments for a range of inflammatory conditions.

References

- 1. rsc.org [rsc.org]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Manoalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoalide, a sesterterpenoid of marine origin, has garnered significant attention within the scientific community for its potent anti-inflammatory, analgesic, and antibiotic properties.[1] First isolated from the Pacific sponge Luffariella variabilis, its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical and biological data of this compound. Detailed experimental protocols for its isolation are presented, along with a depiction of its inhibitory action on PLA2 signaling pathways, to serve as a valuable resource for researchers in natural product synthesis, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound (IUPAC name: (2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one) is a complex sesterterpenoid with the molecular formula C25H36O5.[2] Its structure is characterized by three key functional domains: a γ-hydroxybutenolide ring, an α-hydroxydihydropyran ring, and a hydrophobic trimethylcyclohexenyl side chain.

The absolute stereochemistry of this compound has been determined through extensive spectroscopic analysis and confirmed by total synthesis. The molecule possesses several chiral centers, with the key stereochemical assignments being crucial for its biological activity. The established absolute configuration is presented below:

Key Stereocenters:

-

C2' : R configuration

-

C6' : R configuration

-

C2'' : R configuration

The (E)-configuration of the double bond in the hydrophobic side chain is also a critical structural feature. The interplay of these stereocenters and functional groups dictates the specific interaction of this compound with its biological targets.

Physicochemical and Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H36O5 | [2] |

| Molecular Weight | 416.55 g/mol | [2] |

| IUPAC Name | (2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | [2] |

| CAS Number | 75088-80-1 | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Table 3: Specific Rotation of this compound

(A specific optical rotation value ([α]D) for this compound is not consistently reported in the readily available literature. This value is essential for characterizing the enantiomeric purity of synthetic or isolated samples.)

Table 4: In Vitro Inhibitory Activity of this compound against Phospholipase A2 (PLA2)

| PLA2 Source | IC50 Value (µM) |

| Bee Venom (Apis mellifera) | ~0.12 |

| Rattlesnake Venom | 0.7 |

| Cobra Venom | 1.9 |

| Porcine Pancreas | ~30 |

| Macrophage-like P388D1 cells | 16 |

Experimental Protocols

Isolation of this compound from Luffariella variabilis

The following protocol is a general guide for the isolation of this compound from its natural source, the marine sponge Luffariella variabilis. Yields and specific chromatographic conditions may vary depending on the collection site and the specific chemotype of the sponge.

Materials:

-

Frozen or fresh Luffariella variabilis sponge tissue

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a silica gel column

-

Solvents for chromatography (e.g., hexane, ethyl acetate gradients)

-

Rotary evaporator

Procedure:

-

Extraction: The sponge tissue is homogenized and extracted exhaustively with a mixture of MeOH:CHCl3 (typically 1:1 or 2:1 v/v) at room temperature. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on polarity. A common method involves partitioning the extract between hexane and 90% aqueous MeOH. The more polar compounds, including this compound, will preferentially partition into the aqueous methanol layer. This layer is then further partitioned against a solvent of intermediate polarity, such as ethyl acetate.

-

Silica Gel Column Chromatography: The ethyl acetate fraction, enriched with this compound, is dried and subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

HPLC Purification: Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by semi-preparative or preparative HPLC on a silica gel column. A typical mobile phase is a mixture of hexane and ethyl acetate. The pure this compound is collected, and the solvent is removed under reduced pressure to yield the final product as a colorless oil or a white solid.

Total Synthesis of (+)-Manoalide

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. While a detailed, step-by-step protocol is beyond the scope of this guide, the general strategies often involve the following key transformations:

-

Stereoselective construction of the hydrophobic side chain: This is often achieved through Wittig-type reactions or other olefination methods to establish the (E)-alkene.

-

Construction of the dihydropyran ring: Methods such as hetero-Diels-Alder reactions or intramolecular cyclizations are commonly employed to form this core structure with the correct stereochemistry.

-

Formation of the butenolide ring: This moiety is often introduced late in the synthesis, for example, through the oxidation of a corresponding furan precursor.

Key reactions that have been successfully utilized in the synthesis of the this compound skeleton include copper(I)-catalyzed coupling reactions and carbomagnesiation reactions to construct the carbon framework with a high degree of stereocontrol.[3]

Signaling Pathway and Experimental Workflow Diagrams

The primary biological activity of this compound is its irreversible inhibition of phospholipase A2 (PLA2). The following diagrams illustrate the mechanism of this inhibition and a general workflow for its investigation.

References

The Multifaceted Mechanism of Action of Manoalide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant scientific interest due to its potent anti-inflammatory, analgesic, and antiproliferative properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's diverse biological activities. The primary focus is on its well-established role as an irreversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. Furthermore, this guide delves into this compound's effects on intracellular calcium signaling, induction of oxidative stress-mediated apoptosis, and modulation of the NLRP3 inflammasome and NF-κB signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanism: Irreversible Inhibition of Phospholipase A2 (PLA2)

The principal mechanism of action of this compound is the irreversible inactivation of phospholipase A2 (PLA2) enzymes, particularly the secreted forms (sPLA2) found in snake and bee venoms.[1][2] PLA2s are critical enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid and a lysophospholipid. Arachidonic acid serves as the precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively curtails the production of these inflammatory mediators.[1]

The inhibition of PLA2 by this compound is a time-dependent and concentration-dependent process that occurs through the formation of a covalent bond with lysine residues on the enzyme.[3][4] This irreversible binding is attributed to the presence of two masked aldehyde functionalities in this compound's structure: a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring.[3] Structure-activity relationship studies have revealed that the γ-hydroxybutenolide ring is crucial for the initial interaction with PLA2, while the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible covalent modification of lysine residues.[3]

Quantitative Data: PLA2 Inhibition

The inhibitory potency of this compound against various PLA2 enzymes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Substrate/Assay Condition | IC50 (µM) | Reference(s) |

| Bee Venom (Apis mellifera) | Phosphatidylcholine | ~0.12 | [2] |

| Rattlesnake Venom | Phosphatidylcholine | 0.7 | [2] |

| Cobra Venom | Phosphatidylcholine | 1.9 | [2] |

| Porcine Pancreas | Phosphatidylcholine | ~30 | [2] |

| P388D1 Macrophage-like Cells | Phosphatidylcholine | 16 |

Experimental Protocol: In Vitro PLA2 Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on bee venom PLA2 activity.

Materials:

-

Bee Venom Phospholipase A2 (lyophilized powder)

-

Phosphatidylcholine (substrate)

-

Triton X-100

-

Tris-HCl buffer (pH 8.0)

-

CaCl2

-

This compound

-

DMSO (for dissolving this compound)

-

Fatty acid detection reagent (e.g., a fluorescent probe or colorimetric assay kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bee venom PLA2 in Tris-HCl buffer.

-

Prepare a substrate solution of phosphatidylcholine and Triton X-100 in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of concentrations for testing.

-

-

Assay Protocol:

-

In a 96-well plate, add the Tris-HCl buffer, CaCl2 solution, and varying concentrations of this compound (or DMSO for the control).

-

Add the bee venom PLA2 solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the phosphatidylcholine substrate solution to each well.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at the same temperature.

-

Stop the reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).

-

Quantify the amount of free fatty acid released using a suitable detection reagent and a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PLA2 inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

Modulation of Intracellular Calcium Signaling

This compound has been shown to inhibit the mobilization of intracellular calcium ([Ca2+]i). This effect is independent of its action on PLA2 and contributes to its overall pharmacological profile. This compound can block calcium entry through voltage-gated calcium channels and also inhibit the release of calcium from intracellular stores.

Experimental Protocol: Intracellular Calcium Measurement with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Adherent cells cultured on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound

-

DMSO

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and grow to the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove extracellular dye.

-

-

Calcium Imaging:

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Acquire a baseline recording of the 340/380 nm fluorescence ratio.

-

Add this compound (or DMSO for control) to the cells and record the changes in the fluorescence ratio over time.

-

If investigating stimulus-induced calcium changes, add an agonist after this compound treatment and continue recording.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Analyze the change in the 340/380 nm ratio to determine the effect of this compound on basal and stimulated intracellular calcium levels.

-

Induction of Apoptosis via Oxidative Stress

Recent studies have highlighted a novel mechanism of action for this compound, particularly in cancer cells: the induction of apoptosis through the generation of reactive oxygen species (ROS). This compound treatment leads to an overproduction of ROS, which in turn triggers mitochondrial dysfunction, activation of caspase cascades, and ultimately, programmed cell death.

Experimental Protocol: Detection of Intracellular ROS using DCFH-DA

This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Adherent cells cultured in a 96-well plate

-

DCFH-DA

-

HBSS or serum-free medium

-

This compound

-

DMSO

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound (or DMSO for control) for the desired duration.

-

-

DCFH-DA Staining:

-

Remove the treatment medium and wash the cells with HBSS.

-

Incubate the cells with a DCFH-DA solution (e.g., 10-20 µM in HBSS) for 30 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess probe.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize the fluorescence using a microscope.

-

-

Data Analysis:

-

Quantify the increase in fluorescence intensity in this compound-treated cells compared to the control, which is indicative of increased ROS production.

-

Modulation of Inflammatory Signaling Pathways

Beyond its direct enzymatic inhibition, this compound also modulates key inflammatory signaling pathways, including the NLRP3 inflammasome and the NF-κB pathway.

Inhibition of the NLRP3 Inflammasome

This compound has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound's inhibitory effect on the NLRP3 inflammasome further contributes to its anti-inflammatory properties.

Attenuation of NF-κB Signaling

This compound has been reported to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By inhibiting the NF-κB pathway, this compound can suppress the production of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Cell Viability Assessment

To evaluate the cytotoxic and antiproliferative effects of this compound, particularly in the context of cancer research, cell viability assays are essential.

Experimental Protocol: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability based on the reduction of the MTS tetrazolium compound by viable cells to produce a colored formazan product.

Materials:

-

Cells cultured in a 96-well plate

-

MTS reagent

-

Phenazine methosulfate (PMS) solution

-

This compound

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTS Assay:

-

Prepare the MTS/PMS solution according to the manufacturer's instructions.

-

Add the MTS/PMS solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at ~490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the control (DMSO-treated) cells.

-

Plot the percentage of viability against the this compound concentration to determine the IC50 for cytotoxicity.

-

Conclusion

This compound is a marine natural product with a complex and multifaceted mechanism of action. Its primary and most well-characterized activity is the irreversible inhibition of phospholipase A2, which underpins its potent anti-inflammatory effects. However, its ability to modulate intracellular calcium, induce ROS-mediated apoptosis, and inhibit key inflammatory signaling pathways like NLRP3 and NF-κB highlights its potential for therapeutic applications beyond inflammation, including cancer and neurodegenerative diseases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and its analogs.

References

- 1. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Manoalide: A Deep Dive into its Function as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant interest in the scientific community for its potent anti-inflammatory, analgesic, and antiproliferative properties. While its best-known mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), a growing body of evidence reveals that this compound also functions as a potent blocker of calcium channels. This activity contributes significantly to its pharmacological profile and presents a compelling avenue for therapeutic development. This technical guide provides an in-depth exploration of this compound's core function as a calcium channel blocker, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: A Dual Inhibitor

This compound's biological activity is multifaceted, primarily revolving around two key inhibitory functions:

-

Phospholipase A2 (PLA2) Inhibition: this compound irreversibly binds to and inactivates various isoforms of PLA2, an enzyme crucial for the release of arachidonic acid from membrane phospholipids. This action curtails the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.

-

Calcium Channel Blockade: Independently of its effects on PLA2, this compound directly interferes with the influx of calcium (Ca2+) into the cytoplasm by blocking several types of calcium channels. This disruption of intracellular calcium homeostasis affects a wide range of cellular processes, including signal transduction, proliferation, and inflammation.

Evidence suggests that the calcium channel blocking effect of this compound can occur at concentrations lower than those required for PLA2 inhibition in some contexts, indicating that it is a distinct and physiologically relevant mechanism of action.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound has been quantified across various cell types and enzyme preparations. The following tables summarize the available IC50 values for its effects on calcium mobilization and phospholipase A2 activity.

Table 1: Inhibition of Calcium Mobilization by this compound

| Cell Type | Stimulus | Effect Measured | IC50 (µM) | Reference |

| A431 cells | Epidermal Growth Factor (EGF) | Ca2+ entry and release from intracellular stores | 0.4 | |

| GH3 cells | K+ depolarization | K+ depolarization-activated Ca2+ channel | 1 | |

| Mouse Spleen Cells | Concanavalin A | Ca2+ influx | 0.07 |

Table 2: Inhibition of Phospholipase A2 (PLA2) by this compound

| PLA2 Source | IC50 (µM) | Reference |

| Bee Venom (Apis mellifera) | ~0.12 | |

| Rattlesnake Venom (Crotalus atrox) | 0.7 | |

| Cobra Venom (Naja naja naja) | 1.9 | |

| Porcine Pancreas | ~30 | |

| Mouse Ear Homogenate | 60 |

Signaling Pathways and Mechanisms of Inhibition

This compound exerts its calcium channel blocking effects through multiple mechanisms, affecting both the release of calcium from intracellular stores and the influx of calcium across the plasma membrane.

Inhibition of Intracellular Calcium Release

This compound has been shown to block the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER). In GH3 cells, for instance, this compound inhibits the thyrotropin-releasing hormone (TRH)-dependent release of Ca2+ from these stores. This effect appears to be independent of the production of inositol phosphates, suggesting a direct or downstream effect on the calcium release channels themselves, such as the IP3 receptor.

An In-depth Technical Guide to the Biological Activities of Manoalide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, and its derivatives have garnered significant attention in the scientific community for their potent and diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities and Mechanism of Action

The primary mechanism underlying the bioactivity of this compound and its analogues is the irreversible inhibition of phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes.[3] By covalently binding to lysine residues on PLA2, this compound derivatives effectively block this inflammatory cascade.[1][2] The γ-hydroxybutenolide ring and the hemiacetal in the α-hydroxydihydropyran ring of this compound are crucial for its irreversible binding to PLA2.[2][4]

Beyond its well-documented anti-inflammatory effects, this compound derivatives have demonstrated significant potential in oncology. Their anticancer activity is often attributed to the induction of oxidative stress, leading to apoptosis (programmed cell death) in cancer cells.[5][6] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway through the activation of caspases and disruption of mitochondrial function.[5][7] Furthermore, this compound derivatives exhibit antimicrobial and analgesic properties.[1][8]

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of this compound and its key derivatives from various studies. This allows for a comparative analysis of their potency across different assays.

| Derivative | Biological Activity | Assay System | IC50/EC50/Other Value | Reference(s) |

| This compound | Anti-inflammatory (PLA2 Inhibition) | Bee Venom PLA2 | ~0.12 µM | [9] |

| Anti-inflammatory (PLA2 Inhibition) | Cobra Venom PLA2 | 1.9 µM | [9] | |

| Anti-inflammatory (PLA2 Inhibition) | Rattlesnake Venom PLA2 | 0.7 µM | [9] | |

| Anti-inflammatory (PLA2 Inhibition) | Porcine Pancreatic PLA2 | ~30 µM | [9] | |

| Anti-inflammatory (PLA2 Inhibition) | P388D1 Macrophage-like Cell PLA2 | 16 µM | [10] | |

| Analgesic | Phenylquinone Writhing (mouse) | ED50: ~40 mg/kg (subcutaneous) | [11] | |

| Anticancer (Cytotoxicity) | MG63 Osteosarcoma Cells (24h) | IC50: > 40 µM | [5] | |

| Anticancer (Cytotoxicity) | MG63 Osteosarcoma Cells (48h) | IC50: ~15 µM | [5] | |

| Anticancer (Cytotoxicity) | 143B Osteosarcoma Cells (24h) | IC50: > 40 µM | [5] | |

| Anticancer (Cytotoxicity) | 143B Osteosarcoma Cells (48h) | IC50: ~20 µM | [5] | |

| Anticancer (Cytotoxicity) | Oral Cancer Cell Lines (24h) | IC50: 7.8 - 18.5 µM | [12] | |

| Calcium Channel Inhibition | A431 Cells (EGF-mediated Ca2+ entry) | IC50: 0.4 µM | [13] | |

| Calcium Channel Inhibition | GH3 Cells (K+ depolarization) | IC50: 1 µM | [13] | |

| Manoalogue | Anti-inflammatory (PLA2 Inhibition) | P388D1 Macrophage-like Cell PLA2 | 26 µM | [10] |

| Seco-manoalide | Anti-inflammatory | PMA-mouse ear assay | Nearly equivalent potency to this compound | [11] |

| Dehydro-seco-manoalide | Anti-inflammatory | PMA-mouse ear assay | Nearly equivalent potency to this compound | [11] |

| (24R,25S)-manoalide | Anticancer (Antiproliferative) | Leukemic Cancer Cell Lines | IC50: 0.50 - 7.67 µM | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key assays used to evaluate the biological activities of this compound derivatives.

Phospholipase A2 (PLA2) Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to assess the inhibition of bee venom PLA2.[15]

a. Materials:

-

Bee venom PLA2

-

1,2-bis(heptanoylthio)glycero-3-phosphocholine (substrate)

-

[14C]-Arachidonic acid-labeled E. coli membranes (alternative substrate)

-

This compound derivative (test compound)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM CaCl2

-

Scintillation fluid

b. Procedure:

-

Prepare serial dilutions of the this compound derivative in the assay buffer.

-

Pre-incubate the bee venom PLA2 enzyme with the this compound derivative at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (e.g., [14C]-arachidonic acid-labeled E. coli membranes) to the enzyme-inhibitor mixture.

-

Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a stop solution (e.g., 2 M HCl or a mixture of Dole's reagent - isopropanol:heptane:1 M H2SO4, 40:10:1).

-

Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of PLA2 inhibition for each concentration of the this compound derivative compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6]

a. Materials:

-

Human cancer cell line (e.g., MG63 osteosarcoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

b. Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity in a Cell-Based Assay

This protocol outlines a general method for evaluating the anti-inflammatory properties of compounds in macrophage-like cells.[16][17]

a. Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound derivative (test compound)

-

Complete cell culture medium

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

b. Procedure:

-

Seed the macrophage cells in a 96-well plate and, if necessary, differentiate them (e.g., THP-1 cells with PMA).

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound derivatives is essential for a deeper understanding of their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of this compound, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4447445A - this compound, an anti-inflammatory analgesic marine natural product - Google Patents [patents.google.com]

- 12. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 17. benchchem.com [benchchem.com]

The Sesterterpenoid Manoalide: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoalide, a sesterterpenoid first isolated from the marine sponge Luffariella variabilis, has garnered significant attention in the scientific community for its potent anti-inflammatory, analgesic, and antiproliferative properties.[1][2] This technical guide provides an in-depth overview of the natural sourcing and isolation of this compound, alongside a detailed exploration of its mechanism of action, primarily focusing on its irreversible inhibition of phospholipase A2 (PLA2). This document consolidates key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a secondary metabolite produced by the marine sponge Luffariella variabilis, found in the Pacific Ocean.[3] This sponge is the primary natural source of this compound and its analogues. The production of these compounds appears to be a consistent trait of the sponge, with stable yields observed across different geographical locations and times.[4][5]

Quantitative Yield of this compound and its Analogues

Studies have quantified the yield of this compound and its related compounds from the dry weight of Luffariella variabilis. This compound monoacetate is typically the most abundant metabolite, followed by this compound.

| Compound | Yield (mg/g of dry sponge) | Reference |

| This compound Monoacetate | 35 - 70 | [4][5] |

| This compound | 15 - 20 | [4][5] |

| Luffariellin A | 0 - 3 | [4][5] |

| Seco-manoalide | 0 - 3 | [4][5] |

Isolation of this compound from Luffariella variabilis

The isolation of this compound from its natural source involves extraction and subsequent chromatographic purification. The following protocol is a composite of methodologies described in the literature.

Experimental Protocol: Extraction and Isolation

Objective: To extract and purify this compound from the marine sponge Luffariella variabilis.

Materials:

-

Frozen or freeze-dried Luffariella variabilis sponge tissue

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)

-

Standard analytical equipment (balances, glassware, etc.)

Procedure:

-

Extraction:

-

The sponge material is minced and homogenized.

-

The homogenized tissue is extracted with a mixture of methanol and dichloromethane (typically in a 1:2 or similar ratio).[6]

-

The extraction is repeated multiple times to ensure complete recovery of the secondary metabolites.

-

The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound and its analogues.

-

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector, and fractions corresponding to the desired compounds are collected.

-

-

-

Characterization:

-

The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mechanism of Action: Inhibition of Phospholipase A2 (PLA2)

This compound's primary mechanism of anti-inflammatory action is the irreversible inhibition of phospholipase A2 (PLA2).[2] PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids in the cell membrane to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[7]

This compound inactivates PLA2 by covalently binding to specific lysine residues within the enzyme.[2][8] This interaction is facilitated by the presence of two masked aldehyde functionalities in the this compound molecule, particularly the γ-hydroxybutenolide ring.[2][9]

Experimental Protocol: In Vitro PLA2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

Materials:

-

Purified PLA2 (e.g., from bee venom or cobra venom)

-

Phospholipid substrate (e.g., phosphatidylcholine)

-

This compound

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

Spectrophotometer or pH-stat titrator

-

Control inhibitor (optional)

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of PLA2 in the assay buffer.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Inhibition Assay:

-

In a reaction vessel, pre-incubate the PLA2 enzyme with varying concentrations of this compound for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the phospholipid substrate.

-

Monitor the hydrolysis of the substrate over time. This can be done by:

-

Spectrophotometry: Using a chromogenic substrate that releases a colored product upon hydrolysis.

-

pH-Stat Titration: Measuring the release of fatty acids by titrating with a standard base to maintain a constant pH.

-

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PLA2 activity.

-

Conclusion

This compound continues to be a molecule of significant interest due to its unique chemical structure and potent biological activity. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the molecular basis of its anti-inflammatory effects. The detailed protocols and visual representations are intended to facilitate further research into this promising marine natural product and its potential therapeutic applications. The consistent and relatively high yield of this compound from Luffariella variabilis makes it an attractive candidate for further drug development efforts.

References

- 1. Inhibition of venom phospholipases A2 by this compound and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of this compound and its analogues by the sponge Luffariella variabilis Is hardwired - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Manoalide: A Sesterterpenoid with Potent Anti-Inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Manoalide, a sesterterpenoid originally isolated from the marine sponge Luffariella variabilis, has demonstrated significant anti-inflammatory and analgesic properties. Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid. Beyond its well-documented effects on PLA2, recent research has unveiled a broader spectrum of anti-inflammatory activities, including the inhibition of the NLRP3 inflammasome, modulation of intracellular calcium signaling, and interference with key inflammatory pathways such as NF-κB and MAPK. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are investigating novel anti-inflammatory agents.

Introduction

The quest for novel and effective anti-inflammatory agents is a cornerstone of pharmaceutical research. Chronic inflammation is a key pathological feature of a wide range of human diseases, including arthritis, cardiovascular disease, neurodegenerative disorders, and cancer. Marine natural products have emerged as a rich source of structurally diverse and biologically active compounds with therapeutic potential. Among these, this compound has garnered considerable attention for its potent anti-inflammatory effects.

First isolated in 1980, this compound is a sesterterpenoid characterized by a complex chemical structure that includes a γ-hydroxybutenolide and an α-hydroxydihydropyran ring system.[1] These functional groups are crucial for its biological activity, particularly its ability to irreversibly inactivate secretory phospholipase A2 (sPLA2).[1] This initial discovery spurred extensive research into its mechanism of action and potential therapeutic applications. Subsequent studies have revealed that this compound's anti-inflammatory profile is more complex than initially understood, involving multiple cellular targets and signaling pathways. This guide aims to provide an in-depth technical summary of the current understanding of this compound's anti-inflammatory properties to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, targeting several key components of the inflammatory response.

Irreversible Inhibition of Phospholipase A2 (PLA2)

The most well-characterized mechanism of action of this compound is its irreversible inhibition of phospholipase A2 (PLA2).[1] PLA2 enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

This compound's inhibitory activity stems from its two masked aldehyde functionalities, which react with the primary amino groups of lysine residues on the PLA2 enzyme.[1] This covalent modification leads to the irreversible inactivation of the enzyme.[1] The γ-hydroxybutenolide ring appears to be essential for this interaction.[1]

Inhibition of the NLRP3 Inflammasome

Recent studies have identified this compound as a potent inhibitor of the NLRP3 inflammasome.[2][3] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2] this compound has been shown to block the activation of the NLRP3 inflammasome by interfering with the interaction between NEK7 and NLRP3.[2][3] This inhibition occurs downstream of potassium efflux, chloride efflux, and mitochondrial dysfunction.[2]

Modulation of Calcium Signaling

This compound has been demonstrated to be a potent inhibitor of Ca2+ mobilization in various cell types.[4] It blocks both the entry of extracellular Ca2+ and the release of Ca2+ from intracellular stores.[4] This activity is independent of its effects on phospholipases and may contribute to its anti-inflammatory and anti-proliferative activities.[4]

Interference with NF-κB and MAPK Signaling Pathways

This compound has been shown to attenuate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] Additionally, it can suppress the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the KRAS-ERK pathway.[6][7] The inhibition of these pathways further contributes to its broad anti-inflammatory effects.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound against various inflammatory targets.

Table 1: Inhibition of Phospholipase A2 (PLA2) by this compound

| PLA2 Source | IC50 (µM) | Reference |

| Bee Venom (Apis mellifera) | ~0.12 | [8] |

| Cobra Venom (Naja naja) | 1.9 | [8] |

| Rattlesnake Venom (Crotalus atrox) | 0.7 | [8] |

| Porcine Pancreas | ~30 | [8] |

| Human Recombinant Type II | 0.07 (Scalaradial, an analog) | [9] |

| U937 Cell 85 kDa-PLA2 | 20 (Scalaradial, an analog) | [9] |

| Human Neutrophil (acid extract) | 35 (Scalaradial, an analog) | [9] |

Table 2: Inhibition of Other Inflammatory Targets and Processes by this compound

| Target/Process | Cell Type | IC50/Effect | Reference |

| Leukotriene B4 (LTB4) Biosynthesis | Human Polymorphonuclear Leukocytes | 1.7 µM | [3] |

| Thromboxane B2 (TXB2) Biosynthesis | Human Polymorphonuclear Leukocytes | 1.4 µM | [3] |

| Ca2+ Mobilization (EGF-mediated) | A431 Cells | 0.4 µM | [4] |

| K+ Depolarization-activated Ca2+ Channel | GH3 Cells | 1 µM | [4] |

| Ca2+ Influx (Concanavalin A-induced) | Mouse Spleen Cells | 0.07 µM | [4] |

| NLRP3 Inflammasome Activation | Bone Marrow-Derived Macrophages | Dose-dependent inhibition at 125-500 nM | [2] |

| Prostaglandin E2 (PGE2) Production | Human Monocytes | Inhibition at 1-10 µM | [10] |

| Proliferation of Leukemic Cancer Cells | Molt 4, K562, Sup-T1, U937 | 0.50-7.67 µM (24R,25S-isomers) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

Phospholipase A2 (PLA2) Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on PLA2 activity.

Materials:

-

Purified PLA2 enzyme (e.g., from bee venom)

-

Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer and phospholipid substrate.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the purified PLA2 enzyme.

-

Incubate the reaction at a controlled temperature for a specific time.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Separate the released fatty acid from the unhydrolyzed substrate (e.g., by extraction or chromatography).

-

Quantify the amount of released radiolabeled fatty acid using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary macrophages.[2][12]

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

NLRP3 inflammasome activators (e.g., Nigericin, ATP, MSU crystals)

-

This compound stock solution

-

ELISA kits for IL-1β and IL-18

-

Reagents for Western blotting (antibodies against caspase-1, IL-1β, and a loading control)

Procedure:

-

Cell Culture: Culture BMDMs in appropriate plates and conditions.[12]

-

Priming: Prime the BMDMs with LPS (e.g., 50 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[12]

-

Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound for 30 minutes.[12]

-

Inflammasome Activation: Stimulate the cells with an NLRP3 activator (e.g., 3 µM Nigericin for 20 minutes, 2.5 mM ATP for 30 minutes, or 150 µg/mL MSU for 3 hours).[12]

-

Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

-

Cytokine Measurement: Quantify the levels of secreted IL-1β and IL-18 in the supernatants using ELISA.[2]

-

Western Blotting: Analyze the cell lysates and supernatants for cleaved caspase-1 and mature IL-1β by Western blotting to assess inflammasome activation.[2]

Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium levels in response to this compound treatment.[4]

Materials:

-

Adherent cell line (e.g., A431 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Agonist to induce calcium mobilization (e.g., Epidermal Growth Factor - EGF)

-

This compound stock solution

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Inhibitor Incubation: Incubate the cells with varying concentrations of this compound for a defined period.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject the agonist (e.g., EGF) and continue to monitor fluorescence over time to measure the change in intracellular calcium concentration.

-

Data Analysis: Analyze the fluorescence data to determine the effect of this compound on agonist-induced calcium mobilization.

Western Blotting for MAPK Signaling Pathway

This protocol provides a general method for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.[13]

Materials:

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and collect the total protein.[13]

-

Protein Quantification: Determine the protein concentration of each lysate.[13]

-

SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins to a membrane.[13]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of MAPK proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of MAPK proteins.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. Frontiers | Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on human 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of scalaradial, a type II phospholipase A2 inhibitor, on human neutrophil arachidonic acid mobilization and lipid mediator formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of prostaglandin H synthase 2 expression in human monocytes by the marine natural products this compound and scalaradial. Novel effects independent of inhibition of lipid mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Configuration-Dependent Anti-Leukemic Effect of this compound Stereoisomers: Reignite Research Interest in these Sponge-Derived Sesterterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural product this compound promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Manoalide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant scientific interest due to its potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative inhibitory data, and its effects on key cellular signaling pathways. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its biological effects.

Introduction

This compound was first identified as a marine natural product with antibiotic properties. Subsequent research has revealed its potent anti-inflammatory, analgesic, and anticancer activities. These biological effects are primarily attributed to its ability to irreversibly inhibit phospholipase A2 (PLA2) and phospholipase C (PLC), as well as its function as a calcium channel blocker. This guide synthesizes the current understanding of this compound's pharmacology, presenting key data and experimental contexts to support its potential as a lead compound in drug discovery and as a tool for probing fundamental cellular processes.

Mechanism of Action

This compound's pharmacological effects stem from its multifaceted interactions with key enzymatic and signaling pathways.

2.1. Irreversible Inhibition of Phospholipase A2 (PLA2)

The primary and most well-characterized mechanism of this compound is its irreversible inhibition of PLA2. This inhibition is crucial to its anti-inflammatory effects, as PLA2 is the enzyme responsible for liberating arachidonic acid from membrane phospholipids, the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes).[1][2][3]